Methyl pentafluoropropionate

Catalog No.
S702271
CAS No.
378-75-6
M.F
C4H3F5O2
M. Wt
178.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl pentafluoropropionate

CAS Number

378-75-6

Product Name

Methyl pentafluoropropionate

IUPAC Name

methyl 2,2,3,3,3-pentafluoropropanoate

Molecular Formula

C4H3F5O2

Molecular Weight

178.06 g/mol

InChI

InChI=1S/C4H3F5O2/c1-11-2(10)3(5,6)4(7,8)9/h1H3

InChI Key

JMKJCPUVEMZGEC-UHFFFAOYSA-N

SMILES

COC(=O)C(C(F)(F)F)(F)F

Canonical SMILES

COC(=O)C(C(F)(F)F)(F)F

Methyl pentafluoropropionate is an organofluorine compound with the chemical formula C₄H₃F₅O₂ and a molecular weight of 178.0574 g/mol. It is also known by several other names, including methyl pentafluoropropanoate and propanoic acid, pentafluoro-, methyl ester. This compound features a propanoate backbone with five fluorine atoms attached, making it a highly fluorinated ester. Its structure is characterized by the presence of a methyl group and a pentafluoropropionate moiety, which contributes to its unique properties and applications in various fields, particularly in chemistry and materials science .

There is no current research available on the specific mechanism of action of MPFP in biological systems.

  • Flammability: MPFP's low flash point indicates a high flammability hazard. Proper handling and storage precautions are crucial to avoid fire risks [].
  • Safety Data Sheet (SDS): Consult the SDS for MPFP from chemical suppliers for detailed information on specific safety hazards, handling procedures, and disposal methods [].

Organic and Medicinal Chemistry:

  • Synthesis of fluorinated compounds: MPFP serves as a versatile building block for synthesizing various fluorinated molecules, including pharmaceuticals, agrochemicals, and materials with specific properties. Source: TCI America, "Methyl Pentafluoropropionate 378-75-6"
  • Studying fluorination reactions: Researchers use MPFP as a model substrate to understand the mechanisms and efficiencies of fluorination reactions, which are crucial for developing new fluorinated drugs and materials. Source: American Chemical Society, "Fluorine in Medicinal Chemistry and Chemical Biology":

Materials Science:

  • Synthesis of fluorinated polymers: MPFP can be incorporated into the structure of polymers, leading to materials with unique properties like improved thermal stability, chemical resistance, and hydrophobicity. Source: ScienceDirect, "Synthesis and Characterization of Novel Poly(arylene ether sulfone)s Containing Perfluorinated Moieties":
  • Studying surface modification: Researchers use MPFP to modify surfaces, altering their wettability, adhesion, and other properties for various applications, such as creating self-cleaning surfaces or improving compatibility with biological materials. Source: Royal Society of Chemistry, "Surface Modification of Poly(ethylene terephthalate) Films by Plasma-Induced Grafting of Perfluorinated Alkyl Acrylates":

Environmental Science:

  • Studying the fate and transport of perfluorinated compounds: MPFP is sometimes used as a model compound to investigate the environmental behavior of perfluorinated alkyl substances (PFAS), which are a class of persistent and potentially harmful environmental contaminants. Source: Environmental Science & Technology Letters, "Biodegradation of Methyl Pentafluoropropionate and 1H,1H,2H,2H-Perfluoropropanol by a Soil Microbial Community":
Typical of esters and fluorinated compounds. Some notable reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, methyl pentafluoropropionate can be hydrolyzed to yield pentafluoropropionic acid and methanol.
  • Radical Reactions: The compound can participate in radical reactions, particularly involving trifluoromethyl radicals, leading to hydrogen abstraction processes that are significant in synthetic organic chemistry .
  • Transesterification: Methyl pentafluoropropionate can react with alcohols to form different esters, which is useful in producing various fluorinated compounds.

Methyl pentafluoropropionate can be synthesized through several methods:

  • Fluorination of Propanoic Acid: One common method involves the direct fluorination of propanoic acid using fluorine gas or other fluorinating agents under controlled conditions to introduce fluorine atoms into the molecule.
  • Esterification Reaction: The reaction between pentafluoropropionic acid and methanol in the presence of an acid catalyst can yield methyl pentafluoropropionate. This method is often preferred for its simplicity and efficiency.
  • Degradation of Fluorinated Polymers: Recent studies have explored the degradation of hexafluoropropylene oxide oligomers to produce valuable intermediates like methyl pentafluoropropionate .

Methyl pentafluoropropionate has several applications across different industries:

  • Chemical Intermediate: It serves as an important intermediate in the synthesis of other fluorinated compounds, which are used in pharmaceuticals, agrochemicals, and specialty chemicals.
  • Solvent: Due to its unique solvent properties, methyl pentafluoropropionate is utilized in various chemical processes where traditional solvents might not be effective.
  • Fluorinated Polymers: It can be used as a building block for producing fluorinated polymers with enhanced thermal stability and chemical resistance.

Interaction studies involving methyl pentafluoropropionate primarily focus on its reactivity with radical species and other electrophiles. Investigations into its interactions with trifluoromethyl radicals have revealed insights into its potential as a reagent in organic synthesis. These studies help elucidate the mechanisms by which methyl pentafluoropropionate participates in

Several compounds share structural similarities with methyl pentafluoropropionate. Below is a comparison highlighting their uniqueness:

Compound NameFormulaUnique Features
Methyl trifluoroacetateC₃H₃F₃O₂Contains three fluorine atoms; less fluorinated.
Methyl perfluoroacetateC₃H₃F₅O₂Fully fluorinated; exhibits different physical properties.
Ethyl perfluorobutyrateC₅H₅F₉O₂Longer carbon chain; may have different reactivity patterns.

Methyl pentafluoropropionate stands out due to its balance of reactivity and stability provided by five fluorine substituents while still retaining a relatively simple structure compared to fully fluorinated analogs like methyl perfluoroacetate. This unique combination allows it to serve specific roles in organic synthesis and materials science that other similar compounds may not fulfill effectively .

XLogP3

1.8

Boiling Point

59.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

378-75-6

Wikipedia

Methyl pentafluoropropionate

General Manufacturing Information

Propanoic acid, 2,2,3,3,3-pentafluoro-, methyl ester: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types